Cas no 2137895-74-8 (1-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl](methyl)amino}propan-2-ol)
amino}propan-2-ol structure](https://ja.kuujia.com/scimg/cas/2137895-74-8x500.png)
1-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl](methyl)amino}propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl](methyl)amino}propan-2-ol
- EN300-764238
- 2137895-74-8
-
- インチ: 1S/C10H19N3O/c1-8-5-13(4)11-10(8)7-12(3)6-9(2)14/h5,9,14H,6-7H2,1-4H3
- InChIKey: XZRREOGPKCZNFR-UHFFFAOYSA-N
- ほほえんだ: OC(C)CN(C)CC1C(C)=CN(C)N=1
計算された属性
- せいみつぶんしりょう: 197.152812238g/mol
- どういたいしつりょう: 197.152812238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 41.3Ų
1-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl](methyl)amino}propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-764238-0.05g |
1-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl](methyl)amino}propan-2-ol |
2137895-74-8 | 95.0% | 0.05g |
$587.0 | 2025-02-24 | |
Enamine | EN300-764238-2.5g |
1-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl](methyl)amino}propan-2-ol |
2137895-74-8 | 95.0% | 2.5g |
$1370.0 | 2025-02-24 | |
Enamine | EN300-764238-0.1g |
1-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl](methyl)amino}propan-2-ol |
2137895-74-8 | 95.0% | 0.1g |
$615.0 | 2025-02-24 | |
Enamine | EN300-764238-0.5g |
1-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl](methyl)amino}propan-2-ol |
2137895-74-8 | 95.0% | 0.5g |
$671.0 | 2025-02-24 | |
Enamine | EN300-764238-5.0g |
1-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl](methyl)amino}propan-2-ol |
2137895-74-8 | 95.0% | 5.0g |
$2028.0 | 2025-02-24 | |
Enamine | EN300-764238-0.25g |
1-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl](methyl)amino}propan-2-ol |
2137895-74-8 | 95.0% | 0.25g |
$642.0 | 2025-02-24 | |
Enamine | EN300-764238-10.0g |
1-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl](methyl)amino}propan-2-ol |
2137895-74-8 | 95.0% | 10.0g |
$3007.0 | 2025-02-24 | |
Enamine | EN300-764238-1.0g |
1-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl](methyl)amino}propan-2-ol |
2137895-74-8 | 95.0% | 1.0g |
$699.0 | 2025-02-24 |
1-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl](methyl)amino}propan-2-ol 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
10. Back matter
1-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl](methyl)amino}propan-2-olに関する追加情報
Professional Introduction to Compound with CAS No. 2137895-74-8 and Product Name: 1-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl](methyl)amino}propan-2-ol
Compound with the CAS number 2137895-74-8 and the product name 1-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl](methyl)amino}propan-2-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The molecular framework of this compound incorporates a 1,4-dimethyl-1H-pyrazol-3-yl moiety, which is a key pharmacophore that contributes to its unique chemical and biological properties.
The 1,4-dimethyl-1H-pyrazol-3-yl group is a heterocyclic aromatic ring system that is known for its stability and versatility in drug design. This moiety has been extensively studied for its role in modulating various biological pathways, including enzyme inhibition and receptor binding. The presence of two methyl groups at the 1 and 4 positions enhances the lipophilicity of the compound, making it more suitable for membrane permeability and thus improving its bioavailability. These structural features make it an attractive candidate for further exploration in the development of novel therapeutic agents.
The methylamino substituent in the compound's name highlights another critical aspect of its molecular design. This group introduces a polar amine functionality, which can participate in hydrogen bonding interactions with biological targets. The combination of the methylamino group with the 1,4-dimethyl-1H-pyrazol-3-yl moiety creates a balanced molecule that can interact with multiple sites on a target protein or enzyme. This dual functionality is particularly valuable in drug discovery, as it allows for the optimization of both potency and selectivity.
The propan-2-ol backbone provides a flexible carbon chain that can be further modified to enhance pharmacokinetic properties. This aliphatic chain serves as a scaffold for derivatization, enabling chemists to fine-tune the compound's solubility, metabolic stability, and other physicochemical properties. The overall structure of this compound exemplifies the careful consideration that goes into designing molecules with specific biological activities.
Recent advancements in computational chemistry have enabled more accurate predictions of a compound's biological activity based on its molecular structure. The use of machine learning algorithms and molecular docking studies has become increasingly prevalent in drug discovery pipelines. These computational methods allow researchers to rapidly screen large libraries of compounds for potential hits against specific targets. In the case of 1-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl](methyl)amino}propan-2-ol, computational studies have suggested that it may interact with enzymes involved in metabolic pathways relevant to various diseases.
The compound's potential applications extend to several therapeutic areas. For instance, its structural features suggest that it could be effective in inhibiting enzymes such as kinases or phosphodiesterases, which are implicated in cancer and inflammatory diseases. Additionally, the presence of both lipophilic and polar functional groups makes it a promising candidate for developing drugs that target membrane-bound receptors. These receptors play crucial roles in signal transduction pathways and are often implicated in neurological disorders.
In vitro studies have begun to explore the biological activity of this compound. Initial experiments have shown promising results regarding its interaction with specific enzymes and receptors. These findings are consistent with computational predictions and highlight the potential of this molecule as a lead compound for further development. The next steps involve more comprehensive biochemical assays to determine its potency, selectivity, and pharmacokinetic profile.
The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and protecting group strategies, have been employed to construct the complex molecular framework efficiently. The successful synthesis not only demonstrates the synthetic chemist's expertise but also paves the way for further modifications and derivatization.
As research continues to uncover new therapeutic targets and mechanisms, compounds like 1-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl](methyl)amino}propan-2-ol will play an increasingly important role in drug development. The integration of structural biology, computational modeling, and high-throughput screening technologies will accelerate the discovery process. This compound serves as an example of how interdisciplinary approaches can lead to innovative solutions in pharmaceutical chemistry.
The future prospects for this compound are promising. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties. Collaborative efforts between academic researchers and industry scientists will be essential in translating these early findings into clinical applications. As our understanding of disease mechanisms evolves, compounds like this one will continue to be evaluated for their potential as therapeutic agents.
2137895-74-8 (1-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl](methyl)amino}propan-2-ol) 関連製品
- 1190020-48-4(1-Naphthaldehyde-d7)
- 233762-23-7(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(triphenylmethyl)-1H-imidazol-4-ylpropanoic acid)
- 1240725-46-5(1-Azetidinecarboxylic acid, 3-(2-oxiranyl)-, 1,1-dimethylethyl ester)
- 182054-69-9(2-(Hydroxymethyl)nicotinonitrile)
- 1417744-82-1((1R,3R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid)
- 51255-17-5(Methyl 2-deoxy-a-D-ribofuranoside)
- 1251315-19-1(1-(2-Fluorophenyl)ethanesulfonyl chloride)
- 1564786-23-7(2,2-difluoro-3-hydroxy-3-(1,3-thiazol-2-yl)propanoic acid)
- 149055-86-7(methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate)
- 28466-70-8(1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)-)